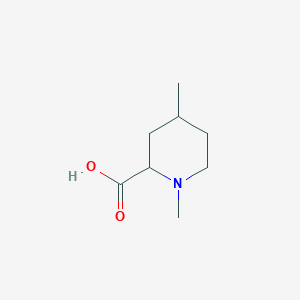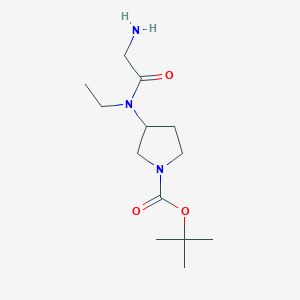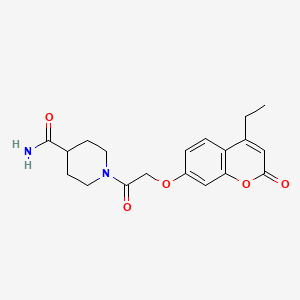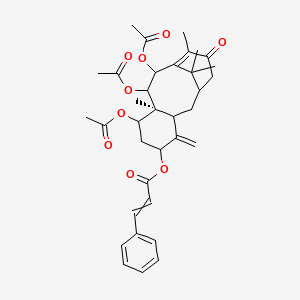
1,4-Dimethylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is substituted with two methyl groups at the 1 and 4 positions and a carboxylic acid group at the 2 position. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of the substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline has been developed, which can be further modified to obtain (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid . The reaction conditions typically involve the use of zinc and magnesium enolates to achieve high diastereoselectivity.
Industrial Production Methods: Industrial production of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions: Common reagents used in the reactions of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reaction conditions are typically mild to ensure the stability of the piperidine ring structure .
Major Products Formed: The major products formed from the reactions of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid depend on the type of reaction. For example, oxidation reactions may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the piperidine ring.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology, it is used to study enzyme-substrate interactions and protein-ligand binding. In medicine, the compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development. Additionally, in the industry, it is utilized in the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The molecular targets may include enzymes involved in metabolic pathways, receptors, and transport proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid include other piperidine derivatives such as (2R,4R)-4-hydroxyproline and (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acid . These compounds share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness: The uniqueness of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid lies in its specific stereochemistry and the presence of both methyl and carboxylic acid groups. This unique combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of stereochemical effects in biological systems.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1,4-dimethylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-9(2)7(5-6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
RZIWEWJJKJVNCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(C(C1)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14789249.png)

![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)


![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)

![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)


